![molecular formula C9H5ClFN3OS2 B2464544 2-chloro-6-fluoro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391864-09-8](/img/structure/B2464544.png)
2-chloro-6-fluoro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiadiazole family, which has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Scientific Research Applications
- Thiadiazoles exhibit promising antitumor and cytotoxic properties. Researchers have synthesized derivatives containing the thiadiazole scaffold and evaluated their effects on various cancer cell lines. For instance, reports that a specific derivative demonstrated potent cytotoxicity against prostate cancer cells.
- Modifications of the 1,3,4-thiadiazole scaffold have yielded highly effective anticonvulsant agents with reduced toxicity. These derivatives have shown promise in managing epilepsy and related conditions. Notably, 5-amino-2-sulfonamide thiadiazole exhibited significant protection against convulsions in animal models .
Antitumor and Cytotoxic Activity
Anticonvulsant Properties
Synthetic Applications
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The aromaticity of the thiadiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Compounds with a similar thiadiazole scaffold have been found to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The solubility of the compound in various solvents, such as water, alcohol, and ether, may influence its bioavailability .
Result of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of the compound in various solvents, such as water, alcohol, and ether, may influence its stability and efficacy .
properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3OS2/c10-4-2-1-3-5(11)6(4)7(15)12-8-13-14-9(16)17-8/h1-3H,(H,14,16)(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWLWDMWVCMNEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NNC(=S)S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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